N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride
Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structure-Activity Relationships in Drug Development
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is a sulfonamide derivative often explored for its potential in drug development. For instance, Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides to examine their role as human CC chemokine receptor 4 (CCR4) antagonists. The research highlighted the significance of 5-chlorothiophene-2-sulfonamide as the most potent N3-substituent in these compounds. These findings are crucial in understanding the molecule's role in developing treatments for conditions mediated by CCR4 receptors, such as allergic diseases and certain types of cancer (Procopiou et al., 2013).
Novel Approaches in Cancer Therapy
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and studied their pro-apoptotic effects on cancer cells. The research indicated that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes by activating p38 and ERK phosphorylation. This suggests that sulfonamide derivatives, including this compound, may offer new pathways for cancer treatment by influencing cell signaling mechanisms (Cumaoğlu et al., 2015).
Inhibitory Effects on Carbonic Anhydrases
Turkmen et al. (2005) synthesized a series of sulfonamides and tested them as inhibitors of different carbonic anhydrase (CA) isozymes. They observed that certain sulfonamide derivatives, potentially including this compound, could act as potent inhibitors of CA isozymes, which are significant in various physiological processes. This indicates the molecule's potential in developing treatments for conditions where CA activity plays a pivotal role, such as glaucoma or edema (Turkmen et al., 2005).
Antitumor and Antimicrobial Applications
Further research has delved into the antitumor and antimicrobial applications of sulfonamide derivatives. For example, Chohan et al. (2009) synthesized sulfonamide-derived compounds and their metal complexes, characterizing their structure and bonding nature. These compounds exhibited significant antibacterial and antifungal activities against various strains, indicating the broad potential of sulfonamide derivatives, including this compound, in antimicrobial therapy (Chohan et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S2.ClH/c7-5-1-2-6(12-5)13(10,11)9-4-3-8;/h1-2,9H,3-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSDBIZWDMPGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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